molecular formula C8H8BrNOS B6247615 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one CAS No. 2649034-92-2

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No. B6247615
CAS RN: 2649034-92-2
M. Wt: 246.1
InChI Key:
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Description

4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one (BMT) is a heterocyclic compound of the benzothiazole family which has been studied for its various biological and chemical properties. BMT has been found to have a wide range of applications in scientific research, from its use as a synthetic intermediate in organic synthesis to its application as a biochemical tool in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate molecules in the reaction. This donation of electrons results in the formation of a new bond between the substrate molecules and the 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one have not been extensively studied. However, it has been found to have anti-inflammatory and anti-oxidant activities in animal models. Furthermore, it has been found to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to obtain. Furthermore, it is a stable compound, and therefore can be stored for long periods of time without losing its reactivity. However, 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a toxic compound and should be handled with care. Furthermore, it is not very soluble in water, and therefore is not suitable for use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one in scientific research. These include its use as a pharmaceutical intermediate for the synthesis of various drugs, its use as a catalyst in the synthesis of various organic compounds, and its use as a reagent in the synthesis of various agrochemicals. Furthermore, its potential anti-inflammatory and anti-oxidant activities could be further investigated, as well as its potential use as a cancer therapeutic agent. Finally, its potential use as a biochemical tool in laboratory experiments could be further explored.

Synthesis Methods

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can be synthesized by the reaction of 1-bromo-3-methylbenzene with thiourea in the presence of a base, such as potassium carbonate, in an organic solvent such as ethanol. The reaction is typically conducted at a temperature of 70-80 °C. The reaction results in the formation of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one and the by-product of the reaction, 1-methyl-3-thiourea.

Scientific Research Applications

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been found to have a wide range of applications in scientific research. It has been used as a synthetic intermediate in organic synthesis, as a biochemical tool for laboratory experiments, and as a starting material for the synthesis of various heterocyclic compounds. 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has also been used as a catalyst in the synthesis of various organic compounds, such as amines and alcohols. Furthermore, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves the conversion of 2-aminobenzenethiol to the target compound through a series of reactions.", "Starting Materials": [ "2-aminobenzenethiol", "Bromine", "Methyl iodide", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzenethiol with nitrous acid to form 2-nitrobenzenethiol", "Step 2: Bromination of 2-nitrobenzenethiol with bromine to form 4-bromo-2-nitrobenzenethiol", "Step 3: Reduction of 4-bromo-2-nitrobenzenethiol with sodium hydroxide and hydrogen gas to form 4-bromo-2-aminobenzenethiol", "Step 4: Methylation of 4-bromo-2-aminobenzenethiol with methyl iodide and sodium bicarbonate to form 4-bromo-2-methylamino-benzenethiol", "Step 5: Cyclization of 4-bromo-2-methylamino-benzenethiol with sulfuric acid to form 4-bromo-1-methyl-2-benzothiazol-3-one", "Step 6: Oxidation of 4-bromo-1-methyl-2-benzothiazol-3-one with sodium nitrite and acetic anhydride to form 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one", "Step 7: Purification of the target compound using acetone as a solvent" ] }

CAS RN

2649034-92-2

Product Name

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Molecular Formula

C8H8BrNOS

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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